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molecular formula C15H12F3NO2S B8294890 2-Cyclopropyl-5-(3-trifluoromethyl-phenyl)-thiazole-4-carboxylic acid methyl ester

2-Cyclopropyl-5-(3-trifluoromethyl-phenyl)-thiazole-4-carboxylic acid methyl ester

Cat. No. B8294890
M. Wt: 327.3 g/mol
InChI Key: SCUFYJALVFXFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288435B2

Procedure details

prepared by reaction of 3-chloro-3-(3-trifluoromethyl-phenyl)-2-oxo-propionic acid methyl ester with cyclopropanecarbothioic acid amide. LC-MS: tR=1.07 min; [M+H]+=328.2.

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[C:4](=O)[CH:5](Cl)[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([F:15])([F:14])[F:13])[CH:7]=1.[CH:19]1([C:22](=[S:24])[NH2:23])[CH2:21][CH2:20]1>>[CH3:1][O:2][C:3]([C:4]1[N:23]=[C:22]([CH:19]2[CH2:21][CH2:20]2)[S:24][C:5]=1[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([F:15])([F:14])[F:13])[CH:7]=1)=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C(C1=CC(=CC=C1)C(F)(F)F)Cl)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(N)=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC(=O)C=1N=C(SC1C1=CC(=CC=C1)C(F)(F)F)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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